molecular formula C20H23N5O2 B2628824 1,6,7-trimethyl-3-propyl-8-(p-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 877644-60-5

1,6,7-trimethyl-3-propyl-8-(p-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No. B2628824
CAS RN: 877644-60-5
M. Wt: 365.437
InChI Key: IFUQDMDDDHHEJW-UHFFFAOYSA-N
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Description

1,6,7-trimethyl-3-propyl-8-(p-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a chemical compound that has gained significant attention in the field of scientific research. It is a potent inhibitor of the enzyme cyclic AMP phosphodiesterase, which plays a crucial role in regulating intracellular levels of cyclic AMP.

Scientific Research Applications

Potential Antidepressant and Anxiolytic Agents

  • A study by Zagórska et al. (2016) synthesized derivatives of 1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione, showing potential as antidepressant agents in mice and also exhibiting anxiolytic effects. These compounds exhibited notable serotonin receptor affinity and phosphodiesterase inhibitor activity (Zagórska et al., 2016).

Serotonin Receptor Ligands

  • Another study by Zagórska et al. (2009) synthesized N-8-arylpiperazinylpropyl derivatives of 1,3-dimethyl-(1H,8H)-imidazo[2,1-f]purine-2,4-dione, identifying potent 5-HT1A receptor ligands. Some derivatives showed anxiolytic-like and antidepressant-like activities in preclinical studies (Zagórska et al., 2009).

Adenosine Receptor Antagonists

  • Research by Baraldi et al. (2005) synthesized derivatives of 1H,8H-imidazo[2,1-f]purine-2,4-diones, identifying some as potent and selective A3 adenosine receptor antagonists. These compounds showed promising affinity for adenosine receptor subtypes (Baraldi et al., 2005).

properties

IUPAC Name

4,7,8-trimethyl-6-(4-methylphenyl)-2-propylpurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N5O2/c1-6-11-23-18(26)16-17(22(5)20(23)27)21-19-24(13(3)14(4)25(16)19)15-9-7-12(2)8-10-15/h7-10H,6,11H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFUQDMDDDHHEJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)C2=C(N=C3N2C(=C(N3C4=CC=C(C=C4)C)C)C)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,6,7-trimethyl-3-propyl-8-(p-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

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